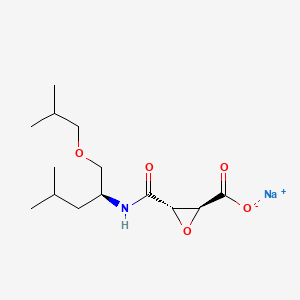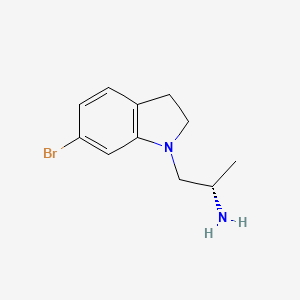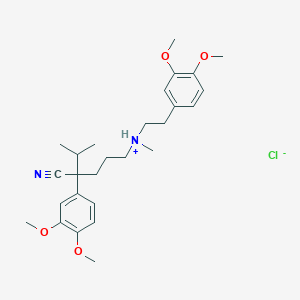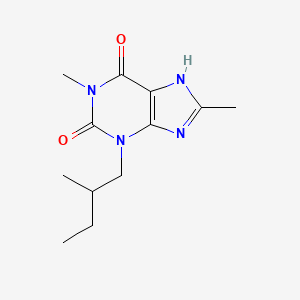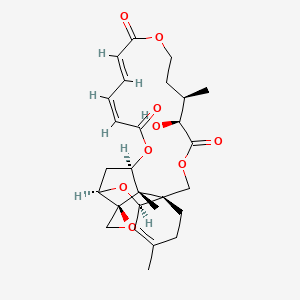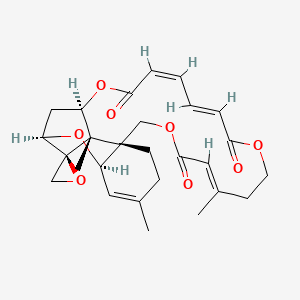
N-(4-Aminobutyl)-2-Naphthalenesulfonamide
Overview
Description
W-12 Hydrochloride: is a cell-permeable and reversible calmodulin antagonist that inhibits myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . . This compound has been widely used in biochemical research due to its ability to modulate calmodulin-dependent processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of W-12 Hydrochloride involves the reaction of 2-naphthalenesulfonyl chloride with 4-aminobutylamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for W-12 Hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: W-12 Hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the functional groups on the naphthalene ring .
Scientific Research Applications
Chemistry: W-12 Hydrochloride is used as a tool to study calmodulin-dependent processes and enzyme inhibition. It helps in understanding the role of calmodulin in various biochemical pathways .
Biology: In cellular biology, W-12 Hydrochloride is used to investigate the effects of calmodulin inhibition on cell signaling and function. It is particularly useful in studying muscle contraction and other calmodulin-mediated processes .
Medicine: W-12 Hydrochloride has potential therapeutic applications due to its ability to modulate calmodulin activity. It is being explored for its effects on cardiovascular diseases and other conditions where calmodulin plays a critical role .
Industry: In the pharmaceutical industry, W-12 Hydrochloride is used in drug development and screening assays to identify potential calmodulin inhibitors .
Mechanism of Action
W-12 Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein, and inhibiting its interaction with target enzymes such as myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . This inhibition disrupts calmodulin-mediated signaling pathways, leading to various cellular effects .
Comparison with Similar Compounds
- W-5 Hydrochloride
- W-7 Hydrochloride
- W-13 Hydrochloride
- Calmidazolium Chloride
- KN-93
Uniqueness: W-12 Hydrochloride is unique due to its specific inhibitory effects on myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase. Compared to other calmodulin antagonists, it has distinct binding affinities and inhibitory concentrations, making it a valuable tool in biochemical research .
Properties
CAS No. |
35517-12-5 |
|---|---|
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
N-(4-aminobutyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H18N2O2S/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10,15H2 |
InChI Key |
BUGAJERDTXSWQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
W 12 W-12 W12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


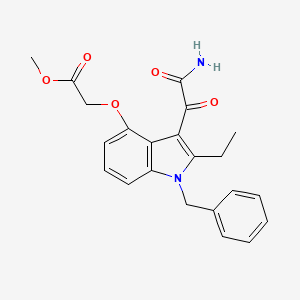
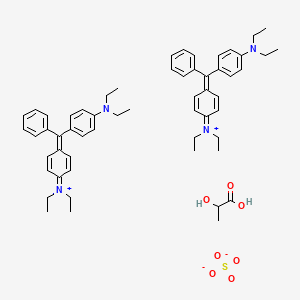



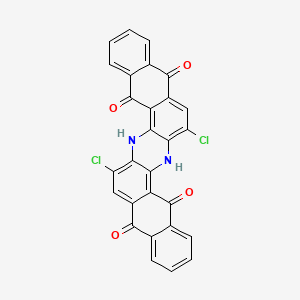
![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)
